MONO-N-OCTYL TRIETHYLTIN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

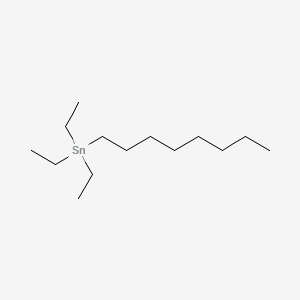

MONO-N-OCTYL TRIETHYLTIN, also known as triethyl-n-octylstannane, is an organotin compound with the molecular formula C14H32Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. These compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MONO-N-OCTYL TRIETHYLTIN can be synthesized through the reaction of triethyltin chloride with octylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

Preparation of Octylmagnesium Bromide: Octyl bromide is reacted with magnesium in dry ether to form octylmagnesium bromide.

Reaction with Triethyltin Chloride: Octylmagnesium bromide is then reacted with triethyltin chloride to produce triethyl(octyl)stannane.

Industrial Production Methods

Industrial production methods for triethyl(octyl)stannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

MONO-N-OCTYL TRIETHYLTIN undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form organotin oxides and hydroxides.

Reduction: It can participate in reduction reactions, often involving the transfer of hydride ions.

Substitution: It can undergo substitution reactions where the octyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halides and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Reduced organotin compounds.

Substitution: Various substituted organotin compounds.

Aplicaciones Científicas De Investigación

MONO-N-OCTYL TRIETHYLTIN has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC

Mecanismo De Acción

The mechanism of action of triethyl(octyl)stannane involves its interaction with molecular targets through the tin-carbon bonds. These interactions can lead to the formation of radicals, which can then participate in various chemical reactions. The pathways involved include radical formation, electron transfer, and coordination with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

Tributyltin Hydride: Another organotin compound used in radical reactions.

Trimethyltin Chloride: Known for its use in organic synthesis and catalysis.

Stannane: The simplest tin hydride, used as a reducing agent.

Uniqueness

MONO-N-OCTYL TRIETHYLTIN is unique due to its specific combination of ethyl and octyl groups, which provide distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Actividad Biológica

MONO-N-OCTYL TRIETHYLTIN is an organotin compound that has garnered attention due to its biological activity and potential toxicity. Organotin compounds, including mono-n-octyl variants, are known for their use in various industrial applications, particularly as biocides and stabilizers in plastics. Understanding the biological effects of these compounds is crucial for assessing their environmental impact and human health risks.

Chemical Structure and Properties

This compound can be represented by the general formula RSnX3, where R denotes the alkyl group (in this case, octyl), and X represents substituents on the tin atom. The biological activity of organotin compounds is influenced by their structure, with varying degrees of toxicity observed across different alkyl groups.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity based on available data. The oral median lethal dose (LD50) values suggest that while there are some moderate acute toxicity concerns, overall acute oral toxicity is considered low. Observed sub-lethal effects include ataxia, prostration, decreased activity, and other physiological changes in test subjects .

Dermal and Eye Irritation

In dermal toxicity studies, this compound demonstrated low acute dermal toxicity, with LD50 values exceeding 2000 mg/kg in various animal models. Eye irritation studies showed minimal effects, indicating that the compound does not significantly irritate ocular tissues .

The biological activity of this compound may involve several mechanisms:

- Cell Viability and Proliferation : In vitro studies have demonstrated that organotin compounds can inhibit cell viability and proliferation in various cell lines, including neuroblastoma cells. The extent of cytotoxicity appears to depend on the specific organotin compound and its concentration .

- Oxidative Stress : Organotin compounds can induce oxidative stress by increasing reactive oxygen species (ROS) production, leading to cellular damage and apoptosis. This mechanism has been observed in neuroblastoma models where different organotins exhibited varying levels of neurotoxicity .

Neurotoxicity Evaluation

A significant study evaluated the neurotoxic effects of dibutyltin (DBT) in adult rats, which may provide insights into the potential neurotoxic effects of this compound due to structural similarities. Findings indicated that exposure led to increased apoptosis rates and DNA damage in brain tissues, suggesting a dose-dependent relationship between organotin exposure and neurotoxicity .

Environmental Impact

Research has also focused on the environmental persistence of organotin compounds like this compound. Studies indicate that these compounds can bioaccumulate in aquatic organisms, leading to endocrine disruption and other adverse effects on wildlife. For instance, tributyltin (TBT), a related compound, was shown to cause reproductive abnormalities in gastropods due to its endocrine-disrupting properties .

Data Tables

| Parameter | Value |

|---|---|

| Oral LD50 (rat) | >2000 mg/kg |

| Dermal LD50 (rat) | >2000 mg/kg |

| Eye irritation score | 0.5/4 (average cornea opacity) |

| Sub-lethal effects observed | Ataxia, prostration |

Propiedades

IUPAC Name |

triethyl(octyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.3C2H5.Sn/c1-3-5-7-8-6-4-2;3*1-2;/h1,3-8H2,2H3;3*1H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRLNAOLZWXZRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CC)(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.